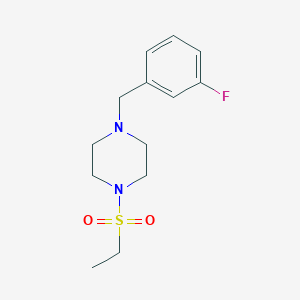
4-Propanoylphenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propanoylphenyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propanoyl group attached to a phenyl ring, which is further connected to a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-propanoylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate moiety can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 4-azidophenyl 4-bromobenzoate or 4-thiocyanatophenyl 4-bromobenzoate.
Reduction: Formation of 4-(1-hydroxypropyl)phenyl 4-bromobenzoate.
Oxidation: Formation of 4-propanoylphenyl 4-bromoquinone.
Scientific Research Applications
4-Propanoylphenyl 4-bromobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drug molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the propanoyl group, leading to different chemical and biological properties.
4-Propanoylphenyl 4-nitrobenzoate: Contains a nitro group instead of a bromine atom, resulting in distinct reactivity and applications.
4-Propanoylphenyl 4-methylbenzoate:
Uniqueness
4-Propanoylphenyl 4-bromobenzoate is unique due to the presence of both a propanoyl group and a bromobenzoate moiety This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds
Properties
Molecular Formula |
C16H13BrO3 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
(4-propanoylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C16H13BrO3/c1-2-15(18)11-5-9-14(10-6-11)20-16(19)12-3-7-13(17)8-4-12/h3-10H,2H2,1H3 |
InChI Key |
FCQMNBXUHKTFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl)[1-(2,5-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886186.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B10886189.png)
![Naphthalen-1-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886192.png)
![Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-](/img/structure/B10886196.png)
![3-chloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886198.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate](/img/structure/B10886200.png)

![N-(3,5-Dibromopyridin-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886209.png)

![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![4-Bromo-2-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886239.png)

![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
